2-(Trifluoromethoxy)phenylacetonitrile
Overview
Description
2-(Trifluoromethoxy)phenylacetonitrile is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further linked to an acetonitrile group. This structure is of interest due to the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related trifluoromethyl compounds has been explored in various studies. For instance, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, providing a pathway to synthesize complex aromatic compounds, which could potentially be adapted for the synthesis of 2-(trifluoromethoxy)phenylacetonitrile . Additionally, the conversion of phenylacetic acids to phenylacetonitriles using bis(2-methoxyethyl)aminosulfur trifluoride has been reported, which might offer a direct method for synthesizing the compound of interest . Moreover, the synthesis of α-(trifluoromethyl)phenylacetonitrile has been achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone, suggesting a possible synthetic route for the target molecule .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and MS/MS have been employed to characterize compounds with structural similarities to 2-(trifluoromethoxy)phenylacetonitrile. For example, the structure of a trimeric impurity of a related compound was elucidated using NMR and MS/MS . In another study, DFT calculations were used to perform a detailed interpretation of the FT-IR and FT-Raman spectra of 2-(trifluoromethyl)phenylacetonitrile, which could be analogous to the analysis required for 2-(trifluoromethoxy)phenylacetonitrile .
Chemical Reactions Analysis
The reactivity of trifluoromethylated compounds has been investigated, revealing some unexpected behaviors. For instance, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile exhibited uncommon reactivity, leading to the formation of a trimeric compound . This suggests that 2-(trifluoromethoxy)phenylacetonitrile could also exhibit unique reactivity patterns that merit further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. The HOMO-LUMO energy gap, as determined by DFT calculations, provides insight into the charge transfer interactions within the molecule, which are relevant for understanding the reactivity and stability of 2-(trifluoromethoxy)phenylacetonitrile . The solvation of trifluoromethanesulfonates by their conjugate acid in different solvents has been studied, which could inform the solubility and reactivity of related compounds in various media .
Scientific Research Applications
Reactivity and Characterization
- 2-(Trifluoromethoxy)phenylacetonitrile exhibits unique reactivity, such as the loss of fluorine atoms, leading to the formation of trimeric compounds. This reactivity has been characterized through NMR and MS/MS studies, revealing an unprecedented mechanism of action (Stazi et al., 2010).
Synthesis Applications
- It plays a crucial role in trifluoromethoxylation reactions. For instance, it's used in generating trifluoromethoxide anions to substitute activated bromides, leading to the formation of aliphatic trifluoromethyl ethers (Marrec et al., 2010).
Spectroscopic Studies
- The compound has been extensively studied using Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy. These studies provide insights into the molecule's structural and electronic properties, including charge transfer interactions (Padmavathy & Seshadri, 2019).
Catalysis and Synthetic Chemistry
- It's used in asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes, an important process in pharmaceuticals and agrochemicals due to the strong electron-withdrawing nature and high lipophilicity of trifluoromethoxy groups (Guo et al., 2017).
Chemical Transformation and Reactions
- The compound is involved in novel chemical transformations, such as the chemoselective cyclization of alkynyl nitriles, which has significant implications in organic synthesis (Huang et al., 2012).
Safety And Hazards
“2-(Trifluoromethoxy)phenylacetonitrile” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKWCWVMUBCXJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380472 | |
Record name | 2-(Trifluoromethoxy)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)phenylacetonitrile | |
CAS RN |
137218-25-8 | |
Record name | 2-(Trifluoromethoxy)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethoxy)phenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.